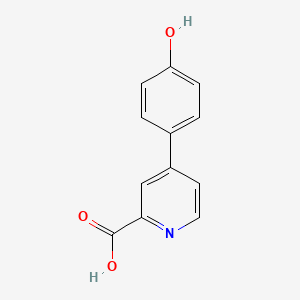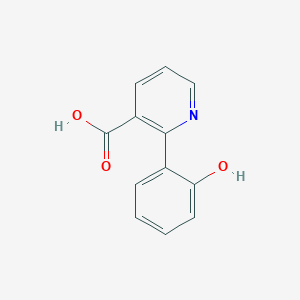
4-(4-Hydroxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)picolinic acid (4-HPA) is an organic compound that belongs to the family of carboxylic acids. It is an important intermediate in the synthesis of many pharmaceuticals and natural products. 4-HPA has been studied extensively for its various biochemical and physiological effects, and its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 4-(4-Hydroxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as a modulator of various biochemical and physiological processes. It is thought to interact with various enzymes, hormones, and neurotransmitters, thereby modulating their activity and, in turn, modulating the activity of various physiological processes.
Biochemical and Physiological Effects
4-(4-Hydroxyphenyl)picolinic acid, 95% has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activity, as well as the ability to modulate the activity of various enzymes, hormones, and neurotransmitters. Additionally, it has been shown to possess antinociceptive and anxiolytic activity, as well as the ability to modulate the activity of various ion channels.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it is soluble in a variety of solvents, making it a versatile reagent for organic synthesis. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is susceptible to oxidation in the presence of air.
Future Directions
Given the wide range of biochemical and physiological effects of 4-(4-Hydroxyphenyl)picolinic acid, 95%, there are numerous potential future directions for research. These include further exploration of its mechanism of action, further exploration of its effects on various physiological processes, and further exploration of its potential applications in drug design and development. Additionally, further research could be conducted on its potential therapeutic applications, such as its potential use as an anti-inflammatory, antioxidant, or antinociceptive agent. Finally, further research could be conducted on its potential toxicity, as well as its potential interactions with other drugs.
Synthesis Methods
4-(4-Hydroxyphenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the hydroxylation of pyridines, the condensation of aromatic aldehydes and pyridine, and the reduction of 4-nitrophenol. The most common method is the condensation of 4-hydroxybenzaldehyde and pyridine in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction yields 4-(4-Hydroxyphenyl)picolinic acid, 95% in a yield of around 70-90%.
Scientific Research Applications
4-(4-Hydroxyphenyl)picolinic acid, 95% has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies exploring the mechanisms of action of various drugs, as well as studies investigating the effects of various environmental factors on physiological processes. It has also been used in studies exploring the effects of various hormones and neurotransmitters on physiological processes. Additionally, 4-(4-Hydroxyphenyl)picolinic acid, 95% has been used in studies exploring the effects of various drugs on the central nervous system.
properties
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)9-5-6-13-11(7-9)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKTLBSKFMOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)











